![molecular formula C13H12BrNO2S B13878858 Methyl 2-(4-bromo-5-phenylthiophen-3-ylamino)acetate](/img/structure/B13878858.png)
Methyl 2-(4-bromo-5-phenylthiophen-3-ylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-bromo-5-phenylthiophen-3-ylamino)acetate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom and a phenyl group attached to the thiophene ring, making it a valuable molecule in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-bromo-5-phenylthiophen-3-ylamino)acetate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Amination: The brominated thiophene is reacted with aniline or a substituted aniline to introduce the phenylamino group.
Esterification: Finally, the amino group is esterified with methyl chloroacetate in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products or hydrogenated derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-bromo-5-phenylthiophen-3-ylamino)acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 2-(4-bromo-5-phenylthiophen-3-ylamino)acetate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-(4-chloro-5-phenylthiophen-3-ylamino)acetate
- Methyl 2-(4-fluoro-5-phenylthiophen-3-ylamino)acetate
- Methyl 2-(4-iodo-5-phenylthiophen-3-ylamino)acetate
Comparison:
- Uniqueness: The presence of the bromine atom in methyl 2-(4-bromo-5-phenylthiophen-3-ylamino)acetate provides unique reactivity and properties compared to its chloro, fluoro, and iodo counterparts .
- Reactivity: Bromine is more reactive in substitution reactions compared to chlorine and fluorine but less reactive than iodine, making it a versatile intermediate in organic synthesis .
- Applications: While all these compounds have similar applications, the specific properties of the brominated derivative make it particularly useful in certain chemical and pharmaceutical contexts .
Eigenschaften
Molekularformel |
C13H12BrNO2S |
---|---|
Molekulargewicht |
326.21 g/mol |
IUPAC-Name |
methyl 2-[(4-bromo-5-phenylthiophen-3-yl)amino]acetate |
InChI |
InChI=1S/C13H12BrNO2S/c1-17-11(16)7-15-10-8-18-13(12(10)14)9-5-3-2-4-6-9/h2-6,8,15H,7H2,1H3 |
InChI-Schlüssel |
PYGAQYAMMNUKOO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNC1=CSC(=C1Br)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.